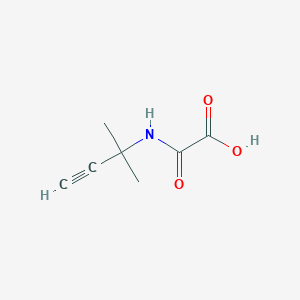

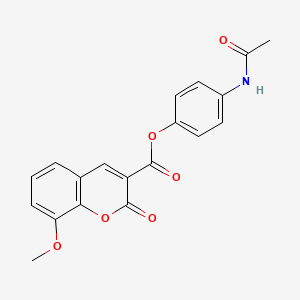

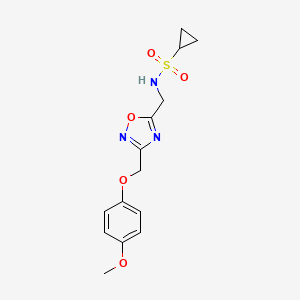

![molecular formula C15H15N5OS2 B2414897 2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 886927-14-6](/img/structure/B2414897.png)

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a thiophene, a triazole, a sulfanyl, and an acetamide group . It is likely to be a part of the 1,2,4-triazole class of compounds, which are known for their significant antibacterial activity .

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, related compounds have been synthesized through various methods. For instance, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized in 70–75% yield by solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles as a result of nucleophilic substitution of the cyano group in the latter .Scientific Research Applications

Antimicrobial Applications

A study on the synthesis and evaluation of new thiazolidin-4-one derivatives, including compounds structurally related to "2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide," demonstrated potential antimicrobial properties. These derivatives were synthesized and tested against various bacterial and fungal strains, indicating their significance in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).

Another research effort focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-arylamine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. This study highlighted the importance of the 1,2,4-triazole ring system, known for its broad range of pharmaceutical activities, including antimicrobial properties. These findings underscore the versatility of compounds related to the query chemical in combating various microbial infections (B. MahyavanshiJyotindra, A. ParmarKokila, & K. MahatoAnil, 2011).

Pharmacological Applications

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures akin to the specified compound, has been conducted to find potent inhibitors of glutaminase. These studies contribute to understanding how structural modifications can impact the biological activity and solubility of these compounds, with implications for cancer therapy and other diseases where glutaminase plays a critical role (K. Shukla et al., 2012).

The synthesis and antiexudative activity of pyrolin derivatives, including "2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide," have been explored. These compounds show promise in developing new, more effective, and less toxic pharmaceuticals, with some derivatives surpassing reference drugs in anti-exudative activity. Such research is vital for expanding the therapeutic options available for treating inflammation and related conditions (N. Chalenko et al., 2019).

properties

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-10-4-2-5-11(8-10)17-13(21)9-23-15-19-18-14(20(15)16)12-6-3-7-22-12/h2-8H,9,16H2,1H3,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBQPKREWGGDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

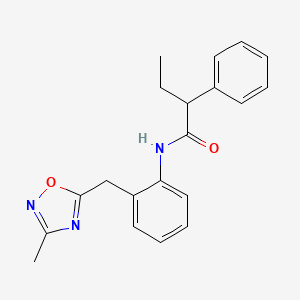

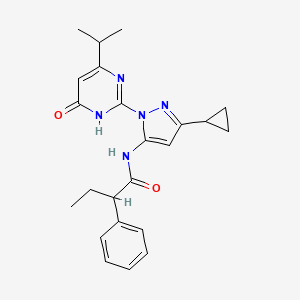

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)

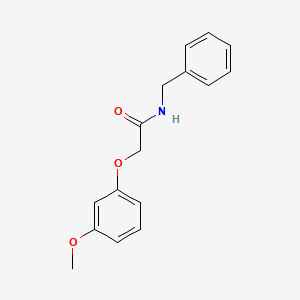

![[4-(4-Tert-butylcyclohexanecarbonyl)oxyphenyl] 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2414821.png)

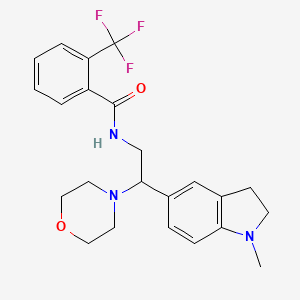

![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)

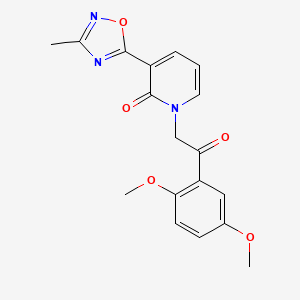

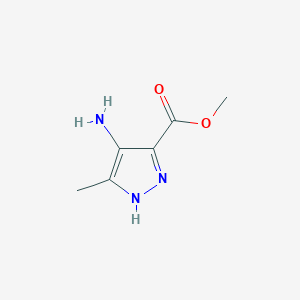

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2414829.png)

![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)